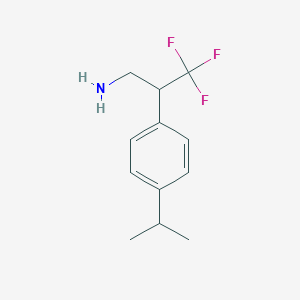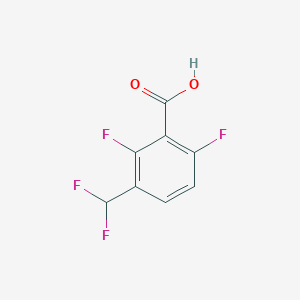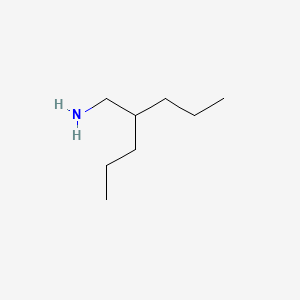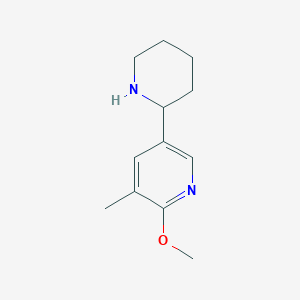
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be done using methyl iodide and a base.
Piperidinyl Group Addition: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Halogenated pyridine intermediates, piperidine derivatives, bases like sodium hydroxide.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group enhances its binding affinity, while the methoxy and methyl groups contribute to its overall chemical stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-methylpyridine: Lacks the piperidinyl group, resulting in different chemical and biological properties.
3-Methyl-5-(piperidin-2-yl)pyridine:
2-Methoxy-5-(piperidin-2-yl)pyridine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidinyl group enhances its potential as a pharmacophore, while the methoxy and methyl groups contribute to its overall stability and reactivity.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-7-10(8-14-12(9)15-2)11-5-3-4-6-13-11/h7-8,11,13H,3-6H2,1-2H3 |
Clave InChI |
MPUFJIBZIBBTIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OC)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


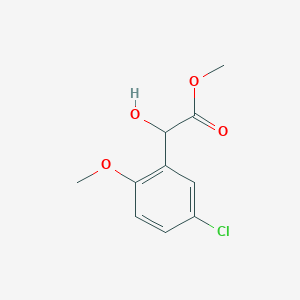
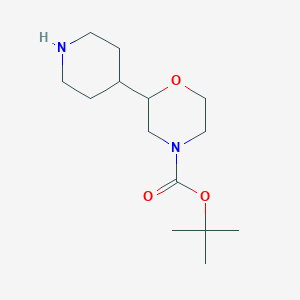
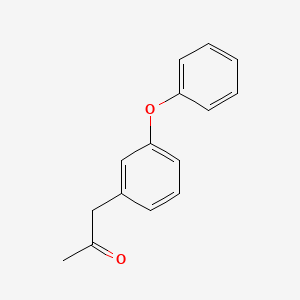
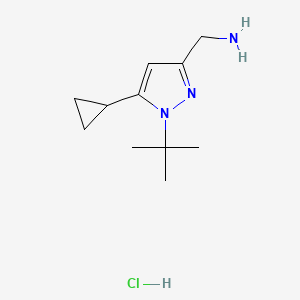
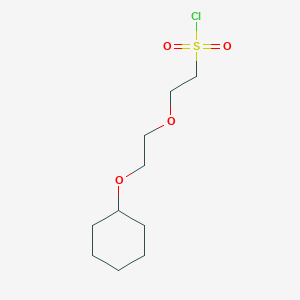
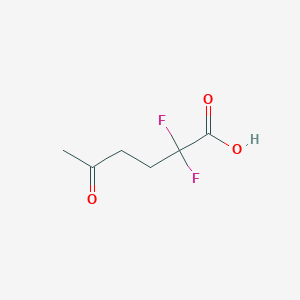
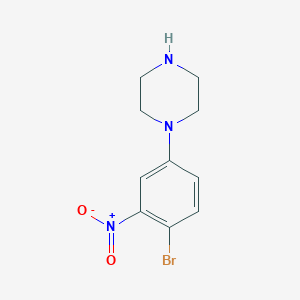
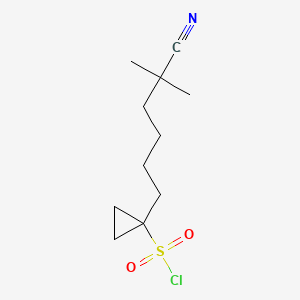
amine](/img/structure/B15310535.png)
